molecular formula C11H14O4 B8010980 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane

2-(3,5-Dimethoxyphenyl)-1,3-dioxolane

Cat. No. B8010980
M. Wt: 210.23 g/mol
InChI Key: JQNWRIDXOJJUIG-UHFFFAOYSA-N
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Patent
US07977325B2

Procedure details

4.2 ml of ethylene glycol, 4.1 ml of trimethyl orthoformate and 5 mg of p-toluenesulfonic acid are added to a solution of 5 g of 3,5 dimethoxy benzaldehyde in 100 ml of dichloromethane. It is allowed to stir for 20 more hours at 25° C. Then, it is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried on sodium sulfate, and concentrated by evaporation in a vacuum. The crude product is purified by column chromatography. 5.67 g of product is obtained.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].C(OC)(OC)OC.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:23][O:24][C:25]1[CH:26]=[C:27]([CH:30]=[C:31]([O:33][CH3:34])[CH:32]=1)[CH:28]=O>ClCCl>[CH3:34][O:33][C:31]1[CH:30]=[C:27]([CH:28]2[O:4][CH2:1][CH2:2][O:3]2)[CH:26]=[C:25]([O:24][CH3:23])[CH:32]=1

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
5 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir for 20 more hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Then, it is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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